Only OA1 Peptide Capable of Eliciting Antigen-Specific T Cells Among Five Top-Ranked HLA-A*2402 Candidate Epitopes
In a direct head-to-head comparison, five OA1-derived peptides (ranks 1, 2, 3, 5, and 6 out of nine top HLA-A*2402 binding predictions) were tested for their ability to elicit peptide-specific T cells from a melanoma patient. Only the rank-3 peptide LYSACFWWL (positions 126–134) successfully induced peptide-specific T cells; all four comparator peptides (ranks 1, 2, 5, and 6) failed to generate any detectable peptide-specific T cell reactivity under identical in vitro sensitization conditions [1]. This functional exclusivity was confirmed using autologous EBV-B cells pulsed with each respective peptide, with IFN-γ secretion as the readout [1].
| Evidence Dimension | T cell elicitation capacity (peptide-specific IFN-γ response) |
|---|---|
| Target Compound Data | LYSACFWWL (rank 3): Positive T cell elicitation; specific peptide recognition at subnanomolar concentrations; sustained T cell line expansion across 4+ in vitro stimulations |
| Comparator Or Baseline | OA1 peptides ranked 1, 2, 5, and 6: Zero peptide-specific T cells detected; no T cell lines could be established despite identical stimulation protocols |
| Quantified Difference | Qualitative: 1 of 5 peptides functional (20% success rate among tested candidates); 4 of 5 peptides completely non-functional for T cell priming |
| Conditions | HLA-A*2402+ melanoma patient PBMC; 10 µM peptide; two rounds of in vitro stimulation; 48-well screening per peptide; IFN-γ ELISA readout; EBV-B (A*2402+) targets [1] |
Why This Matters
Procuring any other OA1 peptide for T cell immunology studies guarantees experimental failure, as demonstrated by the complete absence of T cell reactivity for the four alternative candidate epitopes tested under identical conditions.
- [1] Touloukian CE, Leitner WW, Schnur RE, Robbins PF, Li Y, Southwood S, Sette A, Rosenberg SA, Restifo NP. Normal tissue depresses while tumor tissue enhances human T cell responses in vivo to a novel self/tumor melanoma antigen, OA1. J Immunol. 2003 Feb 1;170(3):1579-85. doi: 10.4049/jimmunol.170.3.1579. PMID: 12538723; PMCID: PMC2241741. (See Results: epitope identification and in vitro sensitization; pp. 1580-1581.) View Source
